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molecular formula C9H11NO4 B8363282 (6-Hydroxymethyl-pyridin-3-yloxy)-acetic acid methyl ester

(6-Hydroxymethyl-pyridin-3-yloxy)-acetic acid methyl ester

Cat. No. B8363282
M. Wt: 197.19 g/mol
InChI Key: VJZCDFXZZASUCK-UHFFFAOYSA-N
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Patent
US07632829B2

Procedure details

1.25 g (6.35 mmol) of (6-Hydroxymethyl-pyridin-3-yloxy)-acetic acid methyl ester (prepared from 6-methyl-pyridin-3-ol by reaction with: 1) Chloro-acetic acid methyl ester, 2) m-Cl-perbenzoic acid and 3) trifluoroacetic acid anhydride) was treated with 31 ml 7M NH3 in MeOH for 2.5 h at RT. The suspension was evaporated to give 1.19 g (100%) of the title compound as a white solid. MS: 183.3 (MH+).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
m-Cl perbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][O:5][C:6]1[CH:7]=[N:8][C:9]([CH2:12][OH:13])=[CH:10][CH:11]=1.COC(=O)CCl.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[NH3:34]>CO>[OH:13][CH2:12][C:9]1[N:8]=[CH:7][C:6]([O:5][CH2:4][C:3]([NH2:34])=[O:2])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
COC(COC=1C=NC(=CC1)CO)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCl)=O
Name
m-Cl perbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
31 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension was evaporated

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C(C=N1)OCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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